Cas no 2228402-69-3 (3-(2-cyclopropylphenyl)-3-methylbutanoic acid)

3-(2-cyclopropylphenyl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2-cyclopropylphenyl)-3-methylbutanoic acid

- EN300-1740973

- 2228402-69-3

-

- インチ: 1S/C14H18O2/c1-14(2,9-13(15)16)12-6-4-3-5-11(12)10-7-8-10/h3-6,10H,7-9H2,1-2H3,(H,15,16)

- InChIKey: XZBJRFMHIHWLSH-UHFFFAOYSA-N

- SMILES: OC(CC(C)(C)C1C=CC=CC=1C1CC1)=O

計算された属性

- 精确分子量: 218.130679813g/mol

- 同位素质量: 218.130679813g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 16

- 回転可能化学結合数: 4

- 複雑さ: 266

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.5

- トポロジー分子極性表面積: 37.3Ų

3-(2-cyclopropylphenyl)-3-methylbutanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1740973-0.25g |

3-(2-cyclopropylphenyl)-3-methylbutanoic acid |

2228402-69-3 | 0.25g |

$1315.0 | 2023-09-20 | ||

| Enamine | EN300-1740973-1.0g |

3-(2-cyclopropylphenyl)-3-methylbutanoic acid |

2228402-69-3 | 1g |

$1429.0 | 2023-06-03 | ||

| Enamine | EN300-1740973-5g |

3-(2-cyclopropylphenyl)-3-methylbutanoic acid |

2228402-69-3 | 5g |

$4143.0 | 2023-09-20 | ||

| Enamine | EN300-1740973-10.0g |

3-(2-cyclopropylphenyl)-3-methylbutanoic acid |

2228402-69-3 | 10g |

$6144.0 | 2023-06-03 | ||

| Enamine | EN300-1740973-0.1g |

3-(2-cyclopropylphenyl)-3-methylbutanoic acid |

2228402-69-3 | 0.1g |

$1257.0 | 2023-09-20 | ||

| Enamine | EN300-1740973-0.5g |

3-(2-cyclopropylphenyl)-3-methylbutanoic acid |

2228402-69-3 | 0.5g |

$1372.0 | 2023-09-20 | ||

| Enamine | EN300-1740973-2.5g |

3-(2-cyclopropylphenyl)-3-methylbutanoic acid |

2228402-69-3 | 2.5g |

$2800.0 | 2023-09-20 | ||

| Enamine | EN300-1740973-5.0g |

3-(2-cyclopropylphenyl)-3-methylbutanoic acid |

2228402-69-3 | 5g |

$4143.0 | 2023-06-03 | ||

| Enamine | EN300-1740973-0.05g |

3-(2-cyclopropylphenyl)-3-methylbutanoic acid |

2228402-69-3 | 0.05g |

$1200.0 | 2023-09-20 | ||

| Enamine | EN300-1740973-1g |

3-(2-cyclopropylphenyl)-3-methylbutanoic acid |

2228402-69-3 | 1g |

$1429.0 | 2023-09-20 |

3-(2-cyclopropylphenyl)-3-methylbutanoic acid 関連文献

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

3-(2-cyclopropylphenyl)-3-methylbutanoic acidに関する追加情報

Introduction to 3-(2-cyclopropylphenyl)-3-methylbutanoic acid (CAS No. 2228402-69-3)

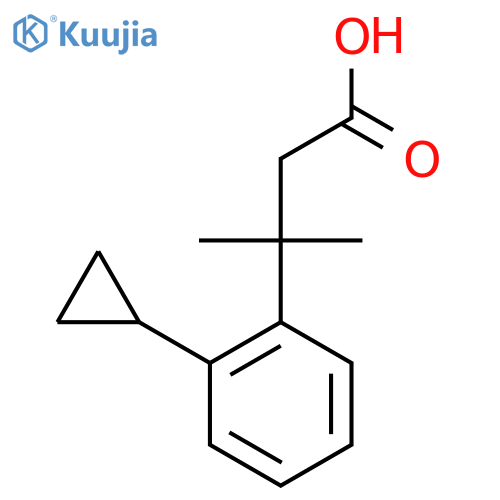

3-(2-cyclopropylphenyl)-3-methylbutanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228402-69-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural features, presents a promising candidate for further exploration in drug development and molecular biology studies.

The molecular structure of 3-(2-cyclopropylphenyl)-3-methylbutanoic acid consists of a phenyl ring substituted with a cyclopropyl group at the 2-position, coupled with a butanoic acid moiety at the 3-position, which is further methylated. This distinct arrangement of functional groups makes it an intriguing subject for synthetic chemists and biologists alike. The presence of both aromatic and aliphatic components in its structure suggests potential interactions with various biological targets, making it a valuable scaffold for medicinal chemistry applications.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds with complex structural motifs. The cyclopropyl group, in particular, has been recognized for its ability to modulate enzyme activity and receptor binding affinities. This feature has led to its incorporation in several drug candidates that exhibit novel mechanisms of action. The methylbutanoic acid moiety, on the other hand, contributes to the compound's lipophilicity and solubility characteristics, which are critical factors in determining its bioavailability and pharmacokinetic behavior.

Current research in the field of chemical biology has highlighted the importance of structurally diverse compounds in identifying new therapeutic agents. 3-(2-cyclopropylphenyl)-3-methylbutanoic acid has been studied for its potential role in modulating various biological pathways. Preliminary investigations suggest that this compound may interact with enzymes involved in metabolic processes, potentially offering benefits in the treatment of metabolic disorders. Additionally, its structural similarity to known bioactive molecules makes it a valuable tool for scaffold hopping, a strategy often employed in drug discovery to identify new lead compounds.

The synthesis of 3-(2-cyclopropylphenyl)-3-methylbutanoic acid presents both challenges and opportunities for synthetic chemists. The introduction of the cyclopropyl group into the phenyl ring requires careful consideration to ensure regioselectivity and yield optimization. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve this transformation efficiently. The subsequent functionalization of the butanoic acid moiety with a methyl group further adds complexity to the synthetic route but also enhances the compound's pharmacological profile.

One of the most exciting aspects of studying 3-(2-cyclopropylphenyl)-3-methylbutanoic acid is its potential application in addressing unmet medical needs. Ongoing clinical trials and preclinical studies are exploring its efficacy in various disease models. For instance, researchers have investigated its role in modulating inflammation and pain signaling pathways, which could have implications for treating chronic inflammatory conditions such as rheumatoid arthritis and neuropathic pain. The compound's ability to interact with multiple targets simultaneously suggests that it may offer a multitargeted approach to therapy, which is increasingly recognized as an effective strategy in modern drug development.

The chemical properties of 3-(2-cyclopropylphenyl)-3-methylbutanoic acid also make it an interesting candidate for material science applications beyond pharmaceuticals. Its unique structural features could be leveraged in designing novel polymers or organic electronic materials. For example, the aromatic ring and cyclopropyl group could serve as anchor points for further functionalization, allowing for the creation of tailored materials with specific properties such as enhanced stability or conductivity.

In conclusion, 3-(2-cyclopropylphenyl)-3-methylbutanoic acid (CAS No. 2228402-69-3) represents a significant advancement in chemical biology and pharmaceutical research. Its complex structure, coupled with promising pharmacological properties, positions it as a key player in the development of new therapeutic agents. As research continues to uncover its potential applications, this compound is poised to make substantial contributions to both academic science and industrial innovation.

2228402-69-3 (3-(2-cyclopropylphenyl)-3-methylbutanoic acid) Related Products

- 2411242-14-1(2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide)

- 2214243-55-5(rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate)

- 850462-64-5(5-Fluoro-2-methyl-3-nitrobenzoic acid)

- 2091487-08-8(6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid)

- 1361875-81-1(3-(Difluoromethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2136134-58-0(tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate)

- 533869-62-4(4-bis(2-methoxyethyl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide)

- 62023-62-5((2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid)

- 1261931-92-3(2-Chloro-5-(3-methylsulfonylphenyl)isonicotinic acid)

- 1017035-94-7(1-(4-bromo-2-methylphenyl)piperidin-2-one)